![molecular formula C15H19BrFNO3 B8125639 [1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8125639.png)
[1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyclopropyl group, a bromine atom, and a fluorine atom attached to a phenoxymethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves multiple steps:
-
Formation of the Phenoxymethyl Intermediate:
- The starting material, 3-bromo-5-fluoro-phenol, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to form 3-bromo-5-fluoro-phenoxymethyl intermediate.
- Reaction conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Cyclopropylation:
- The phenoxymethyl intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base like sodium hydride.
- Reaction conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
Carbamate Formation:
- The final step involves the reaction of the cyclopropylated intermediate with tert-butyl chloroformate to form the carbamate ester.
- Reaction conditions: This step is usually performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
- Common reagents: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
-
Substitution:
- The bromine atom in the phenoxymethyl moiety can be substituted with various nucleophiles, leading to the formation of different derivatives.
- Common reagents: Nucleophiles such as sodium azide or potassium thiolate.
Major Products:
- Oxidation of the cyclopropyl group results in cyclopropyl ketones.
- Reduction of the bromine atom yields the corresponding hydrogenated derivative.
- Substitution reactions produce a variety of substituted phenoxymethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, antiviral, or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of [1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is primarily determined by its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. The cyclopropyl group and the carbamate ester moiety play crucial roles in binding to the active sites of target molecules, thereby influencing their activity and function.
Comparación Con Compuestos Similares
- [1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid methyl ester
- [1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid ethyl ester
- [1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid isopropyl ester
Comparison:
- The tert-butyl ester variant is unique due to the presence of the bulky tert-butyl group, which can influence its steric interactions and solubility properties.
- The methyl, ethyl, and isopropyl ester variants differ in their alkyl groups, which can affect their reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
tert-butyl N-[1-[(3-bromo-5-fluorophenoxy)methyl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-14(2,3)21-13(19)18-15(4-5-15)9-20-12-7-10(16)6-11(17)8-12/h6-8H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETMYNBYJNEPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
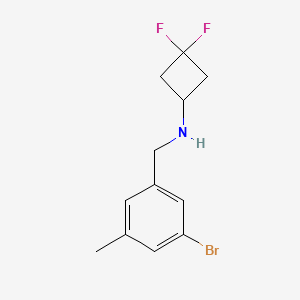
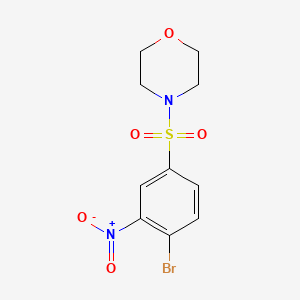
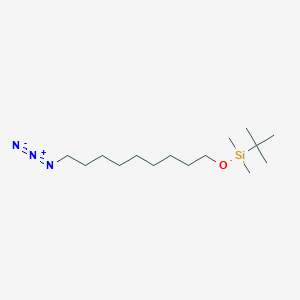
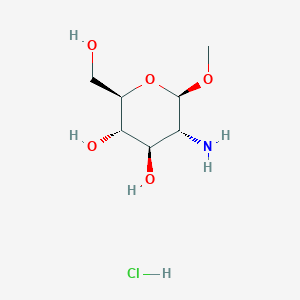
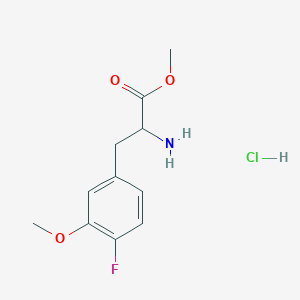
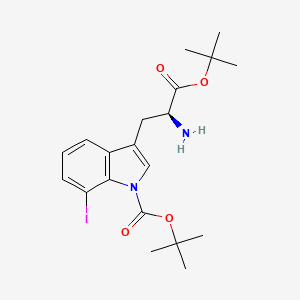
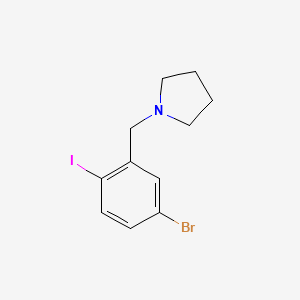
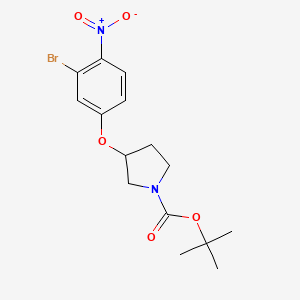
![4-Chloro-3-[(2-tetrahydropyranyl)oxy]pyridazine](/img/structure/B8125585.png)
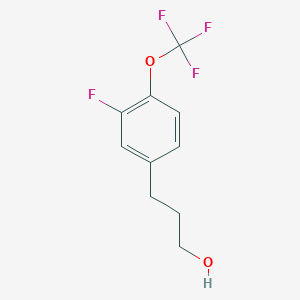
![Bicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B8125592.png)
![7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8125597.png)
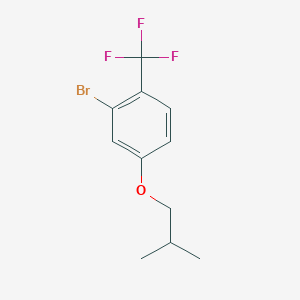
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8125627.png)
